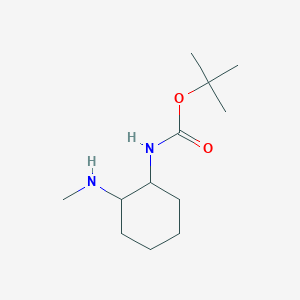

tert-Butyl (2-(methylamino)cyclohexyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-(methylamino)cyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(methylamino)cyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXDBAIQSFJAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-(methylamino)cyclohexyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

CAS Number: 1353944-65-6

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(methylamino)cyclohexyl)carbamate, a pivotal synthetic intermediate in the landscape of modern pharmaceutical development. With a unique bifunctional architecture, this molecule serves as a versatile building block for the construction of complex molecular scaffolds, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document will delve into the chemical properties, a proposed robust synthetic pathway, detailed analytical characterization, and the significant applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the intricate chess game of drug design and synthesis, the strategic deployment of versatile building blocks is paramount. tert-Butyl (2-(methylamino)cyclohexyl)carbamate emerges as a significant player in this context. Its structure, featuring a cyclohexane backbone functionalized with a carbamate-protected primary amine and a secondary methylamine, offers a powerful tool for medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective chemical transformations at the two distinct amine functionalities. This differential reactivity is the cornerstone of its utility, enabling the sequential introduction of diverse pharmacophoric elements and facilitating the construction of complex, multi-functional molecules.

The carbamate moiety itself is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[1] The strategic incorporation of the tert-butyl (2-(methylamino)cyclohexyl)carbamate scaffold can, therefore, impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate. This guide aims to provide a holistic understanding of this valuable intermediate, from its synthesis to its application, empowering researchers to leverage its full potential in their synthetic endeavors. A related compound, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban, highlighting the pharmaceutical relevance of this class of molecules.[2][3]

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization. The key properties of tert-butyl (2-(methylamino)cyclohexyl)carbamate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1353944-65-6 | [4][5] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [4][5] |

| Molecular Weight | 228.33 g/mol | [4][5] |

| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, MeOH) | Inferred from similar compounds |

Proposed Synthetic Pathway: A Two-Step Approach

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 1353944-65-6|tert-Butyl (2-(methylamino)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure of tert-Butyl (2-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of tert-Butyl (2-(methylamino)cyclohexyl)carbamate. This compound is a key synthetic intermediate, notably in the preparation of modern anticoagulant pharmaceuticals. Its stereochemical complexity and the conformational dynamics of its cyclohexane ring are critical determinants of its reactivity and suitability for pharmaceutical applications. This document will delve into the nuanced structural features and provide practical, field-proven insights into its synthesis and analysis.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a substituted cyclohexanediamine derivative, has garnered significant attention in the pharmaceutical industry. Its structural scaffold is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a Boc-protected amine and a secondary methylamine on a cyclohexane ring provides a versatile platform for further chemical modifications. The specific stereochemistry of the substituents on the cyclohexane ring is paramount, as it directly influences the biological activity of the final drug product. A notable application of this intermediate is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant[1].

Molecular Structure and Stereochemistry

The molecular formula of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol . The structure consists of a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a methylamino group on adjacent carbons.

Stereoisomerism: The Key to Biological Activity

The presence of two stereocenters on the cyclohexane ring (at C1 and C2) gives rise to multiple stereoisomers. The relative orientation of the Boc-protected amino group and the methylamino group can be either cis or trans. Furthermore, each of these diastereomers can exist as a pair of enantiomers.

The trans isomers, with the two substituents on opposite faces of the cyclohexane ring, and the cis isomers, with the substituents on the same face, exhibit distinct chemical and physical properties. In the context of its application in drug synthesis, specific stereoisomers are often required to achieve the desired therapeutic effect. For instance, the synthesis of certain pharmaceuticals may necessitate the use of a specific enantiomer of the trans or cis isomer.

Conformational Analysis: The Dance of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For 1,2-disubstituted cyclohexanes, the stability of the two possible chair conformations depends on the steric bulk of the substituents and their axial or equatorial positions.

-

Trans Isomers: In the case of a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions, which are significant sources of steric strain[2][3][4].

-

Cis Isomers: For a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The relative stability of the two chair conformers will depend on the A-values (a measure of the steric bulk) of the substituents. The conformation where the larger group occupies the equatorial position is favored[2][3][4].

The conformational preference of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a critical factor in its reactivity, influencing the accessibility of the reactive sites for subsequent synthetic transformations.

Synthesis and Mechanistic Insights

The synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate often involves a multi-step process starting from a suitable cyclohexane precursor. A common strategy involves the stereoselective functionalization of a 1,2-diaminocyclohexane.

General Synthetic Strategy

A plausible and efficient synthetic route to a specific stereoisomer of tert-Butyl (2-(methylamino)cyclohexyl)carbamate can be envisioned as follows. This strategy emphasizes stereocontrol, a critical aspect in the synthesis of chiral drug intermediates.

Caption: A general workflow for the synthesis of tert-Butyl (trans-2-(methylamino)cyclohexyl)carbamate.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how a stereoselective synthesis could be performed, based on established chemical principles.

Step 1: Mono-Boc Protection of trans-1,2-Diaminocyclohexane

-

Rationale: The selective protection of one amino group is crucial for the subsequent selective methylation of the other. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method for introducing the acid-labile Boc protecting group. By carefully controlling the stoichiometry, mono-protection can be favored.

-

Procedure:

-

Dissolve trans-1,2-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add a controlled amount of di-tert-butyl dicarbonate (e.g., 1 equivalent) and a base like triethylamine (Et₃N) to scavenge the acid byproduct.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield tert-butyl (2-aminocyclohexyl)carbamate.

-

Step 2: Reductive Amination to Introduce the Methyl Group

-

Rationale: Reductive amination is a classic and highly efficient method for forming C-N bonds. The primary amine of the mono-Boc protected intermediate reacts with formaldehyde to form an iminium ion in situ, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to the secondary methylamine. NaBH(OAc)₃ is often preferred as it is milder and more selective than other borohydrides.

-

Procedure:

-

Dissolve the tert-butyl (2-aminocyclohexyl)carbamate from the previous step in a suitable solvent like dichloromethane or 1,2-dichloroethane.

-

Add aqueous formaldehyde (1-1.2 equivalents).

-

After a short stirring period, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to control the reaction rate.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, dried, and purified, typically by column chromatography, to yield the desired tert-Butyl (2-(methylamino)cyclohexyl)carbamate.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for tert-Butyl (2-(methylamino)cyclohexyl)carbamate.

| Analytical Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group on the nitrogen (singlet, ~2.4 ppm), the protons on the cyclohexane ring (multiplets, ~1.0-3.5 ppm), and the NH protons (broad signals). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~35 ppm), and the carbons of the cyclohexane ring. |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 229.19106.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and the C=O stretching of the carbamate (around 1680-1700 cm⁻¹). |

Purity Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques to assess the purity of the synthesized compound. For chiral compounds, chiral HPLC is employed to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

Applications in Drug Development

As a key intermediate, tert-Butyl (2-(methylamino)cyclohexyl)carbamate serves as a building block for more complex molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. The secondary methylamine can also participate in various coupling reactions.

The specific stereochemistry of this intermediate is critical in the synthesis of Edoxaban, where the cyclohexane scaffold serves as a rigid core to orient the pharmacophoric groups for optimal interaction with the active site of Factor Xa[1].

Caption: Simplified workflow illustrating the utility of the title compound in pharmaceutical synthesis.

Conclusion

tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a molecule of significant interest in medicinal chemistry and drug development. Its synthesis requires careful control of stereochemistry, and its conformational properties play a vital role in its subsequent reactions. A thorough understanding of its molecular structure and a well-defined synthetic and analytical protocol are essential for its successful application in the preparation of life-saving therapeutics. The insights and methodologies presented in this guide are intended to support researchers and scientists in their endeavors to utilize this versatile intermediate effectively.

References

-

PubChemLite. Tert-butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate. [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

MDPI. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. [Link]

-

ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]

-

YouTube. Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. [Link]

-

University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

-

Fundamentals of Organic Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. [Link]

-

Beilstein Journals. Regio- and stereoselective synthesis of new diaminocyclopentanols. [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

-

PubMed. Stereoselective synthesis of polyhydroxylated aminocyclohexanes. [Link]

-

GlobeNewswire. The Crucial Role of tert-Butyl Carbamate Intermediates in Modern Anticoagulant Therapy. [Link]

-

ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]

-

SlideShare. stereochemistry of disubstituted cyclohexane. [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PubChemLite. Tert-butyl n-[(2-hydroxycyclohexyl)methyl]carbamate (C12H23NO3). [Link]

-

Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

-

PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. [Link]

-

Veeprho. Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Mesylate Salt). [Link]

-

MD Topology. tert-butyl[(2E)-2-cyano-2-(methoxyimino)acetyl]carbamate. [Link]

-

Semantic Scholar. tert-Butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate: a new reagent for use in Mitsunobu reactions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 4. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

Technical Whitepaper: Solubility Profiling & Handling of tert-Butyl (2-(methylamino)cyclohexyl)carbamate

[1][2][3][4]

Executive Summary & Molecular Architecture[1][4]

tert-Butyl (2-(methylamino)cyclohexyl)carbamate (often an intermediate in the synthesis of Factor Xa inhibitors like Edoxaban) represents a classic "Janus" molecule in medicinal chemistry.[1][2][3][4] Its solubility profile is governed by a competitive internal architecture: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the cyclohexane scaffold versus the highly polar, ionizable secondary methylamine.[1][4]

Understanding this duality is not merely academic; it is the critical lever for efficient purification without chromatography.[3][4] This guide details the solubility matrix, the pH-dependent "phase switching" mechanism, and validated protocols for handling this compound.[2]

Molecular Solubility Drivers

| Feature | Chemical Nature | Impact on Solubility |

| Cyclohexane Core | Lipophilic ( | Promotes solubility in non-polar organics (Hexane, Toluene).[1][2][3][4] |

| Boc Group | Lipophilic Carbamate | Enhances solubility in DCM, EtOAc; reduces water solubility significantly compared to the free diamine.[2] |

| Methylamino Group | Secondary Amine (Basic) | The Critical Switch. High pKa (~10.[1][2][4]5) allows protonation.[1][3][4] Neutral at pH > 11 (Organic soluble), Cationic at pH < 9 (Water soluble).[1][4] |

Solubility Profile Matrix

The following data aggregates observed behaviors from standard handling of N-Boc-1,2-diaminocyclohexane derivatives.

Table 1: Thermodynamic Solubility Profile (25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Phase Behavior |

| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Ideal for extraction and transport.[1][2][3][4] |

| Polar Aprotic | DMSO | High | >50 mg/mL | Standard for bio-assay stock solutions.[1][2][4] |

| Polar Aprotic | DMF | High | >50 mg/mL | Alternative reaction solvent.[1][2][4] |

| Polar Protic | Methanol / Ethanol | High | >50 mg/mL | Good for crystallization or hydrogenolysis steps.[1][2][4] |

| Esters | Ethyl Acetate | Moderate-High | 20–50 mg/mL | Primary extraction solvent.[2][3][4] |

| Aqueous (Neutral) | Water (pH 7.[1][4]0) | Low | <1 mg/mL | Compound exists largely as free base; hydrophobic effect dominates.[1][2][4] |

| Aqueous (Acidic) | 0.1 M HCl (pH ~1) | High | >100 mg/mL | Protonated State. Forms highly soluble hydrochloride salt.[1][2][4] |

| Aqueous (Basic) | 0.1 M NaOH (pH ~13) | Insoluble | <0.1 mg/mL | Strictly organic partitioning.[1][4] |

Mechanism: The pH-Dependent "Solubility Switch"[1][3][4]

The utility of this intermediate lies in its basic secondary amine.[3][4] By manipulating the pH of the aqueous phase, researchers can toggle the molecule's affinity between aqueous and organic phases.[2][4] This is the foundation of the Acid-Base Extraction (ABE) purification method.[1][2][3][4]

The Mechanism Diagram

The following diagram illustrates the protonation equilibrium that drives phase transfer.[3][4]

Figure 1: The pH-dependent phase transfer mechanism.[1][2][3][4] The secondary amine protonates in acid, driving the molecule into water, and deprotonates in base, returning it to the organic layer.[1][2]

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch/isomer.[1][2][3][4]

-

Preparation: Weigh 20 mg of tert-butyl (2-(methylamino)cyclohexyl)carbamate into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).[1][4]

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Visual Check: If fully dissolved, add more solid until saturation is visible.[4]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve prepared in Methanol.

Protocol B: Purification via "Acid-Base Switch"

This workflow removes non-basic impurities (e.g., bis-Boc byproducts) and non-acidic impurities without chromatography.[1][2][3]

Figure 2: Purification workflow utilizing the solubility profile to isolate the target amine.[1][2][3][4]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).

-

Acid Extraction: Wash the organic phase with 0.5 M HCl (3x). The product moves to the aqueous phase (as the hydrochloride salt).[1][4] Impurities (e.g., unreacted Boc-anhydride, bis-protected species) remain in the EtOAc.[1][3]

-

Basification: Collect the acidic aqueous layer.[3][4] Cool to 0°C. Slowly add 4 M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[3][4]

-

Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry the combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

Stability & Storage Recommendations

-

Hygroscopicity: As a secondary amine, the compound can absorb atmospheric moisture and CO2 (forming carbamates reversibly).[1][2][4]

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the methylamine group, though Boc-protection generally confers good oxidative stability to the rest of the molecule.[1][2][4]

References

-

PubChem. (2025).[1][4][5][6] Compound Summary: (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine (Analogous Structure).[1][2][3][4][7] National Library of Medicine.[3][4] [Link][1][4]

-

Organic Syntheses. (2011). General Method for Selective Mono-Boc Protection of Diamines.[2][3][4] Org.[3][4][8][9] Synth. 2011, 88, 212-223.[3][4] (Provides foundational solubility/workup logic for Boc-diamines). [Link]

Sources

- 1. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 2. (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | 146504-07-6 [chemicalbook.com]

- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate | C13H23NO3 | CID 448022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl 2,2-dimethyl-1,4-diazepane-1-carboxylate | C12H24N2O2 | CID 150782304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

introduction to Boc-protected diamines in organic synthesis

Topic: Strategic Utilization of Boc-Protected Diamines in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

PART 1: INTRODUCTION & STRATEGIC IMPORTANCE

In modern medicinal chemistry, diamines are not merely solvents or bases; they are the structural spines of PROTACs (Proteolysis Targeting Chimeras) , molecular glues, and peptidomimetics. The ability to differentiate two amino groups—often chemically identical—is a critical competency.

The tert-butyloxycarbonyl (Boc) group remains the premier choice for this differentiation due to its unique stability profile: it survives strong nucleophiles, bases (used in Fmoc chemistry), and catalytic hydrogenation (used in Cbz chemistry), yet collapses instantly under acidic conditions (

This guide moves beyond basic textbook definitions to address the primary challenge in the field: The Symmetry Problem . How do you selectively mono-protect a symmetrical diamine (e.g., piperazine, ethylenediamine) without generating a statistical mixture of unreacted starting material, mono-Boc, and di-Boc byproducts?

PART 2: SYNTHESIS OF MONO-BOC DIAMINES

The "slow addition of dilute reagents" method is an outdated heuristic that often fails to yield high selectivity. We focus here on thermodynamic and kinetic control strategies.

The Acid-Salt Control Strategy (The "Ha Protocol")

This is the most robust method for bench-scale synthesis. It relies on the

-

Mechanism: By adding exactly 1 equivalent of acid (HCl), you shift the equilibrium. In a solvent like methanol, the statistical distribution favors the mono-ammonium salt (

). The electrostatic repulsion makes the protonation of the second amine less favorable. -

The Trick: The unprotonated amine reacts with

. The protonated amine is "masked" and unreactive.

Diagram 1: The Acid-Salt Selectivity Mechanism

Caption: The electrostatic repulsion of the mono-ammonium salt prevents di-protection, ensuring high selectivity for the mono-Boc product.

Flow Chemistry Approaches

For scale-up (>10g), batch synthesis suffers from mixing inefficiencies leading to localized high concentrations of

PART 3: REACTIVITY & ORTHOGONALITY

A self-validating synthetic route requires Orthogonality : the ability to deprotect one group without affecting others.

The Orthogonality Matrix

| Protecting Group | Cleavage Condition | Stability (Does NOT Cleave) | Orthogonal Partner |

| Boc | Acid (TFA, HCl) | Base, | Fmoc, Cbz, Alloc |

| Fmoc | Base (Piperidine) | Acid, | Boc, Cbz, Alloc |

| Cbz (Z) | Hydrogenolysis ( | Base, Mild Acid | Boc, Fmoc |

| Alloc | Acid, Base | Boc, Fmoc, Cbz |

Strategic Deprotection Workflow

Diagram 2: Orthogonal Deprotection Logic

Caption: Bifurcated strategy allowing selective functionalization of either amine terminus based on reagent choice.

PART 4: APPLICATIONS IN DRUG DISCOVERY (PROTACs)

Boc-diamines are the "workhorse" linkers in PROTAC synthesis. They connect the E3 Ligase Ligand (e.g., Thalidomide/Pomalidomide) to the Target Protein Ligand.

-

Linker Length: The number of carbons/atoms in the diamine chain determines the spatial proximity of the ternary complex.

-

Composition: Alkyl diamines (hydrophobic) vs. PEG-diamines (hydrophilic) tune the physicochemical properties (LogP, solubility).

-

Direct-to-Biology: Recent methodologies utilize mono-Boc diamines to rapidly generate libraries of degraders. The Boc group is removed in the final step to release the active degrader or to perform a final coupling.

Diagram 3: PROTAC Synthesis Workflow

Caption: Modular assembly of PROTACs using Mono-Boc diamines as the central linker unit.

PART 5: EXPERIMENTAL PROTOCOL

Selective Mono-Boc Protection of Ethylenediamine (The Ha Protocol)

Objective: Synthesis of N-Boc-ethylenediamine with >80% selectivity.

Reagents:

-

Ethylenediamine (1.0 eq)

-

HCl (1.0 eq) [Can be generated in situ using Acetyl Chloride or TMSCl in MeOH]

-

Di-tert-butyl dicarbonate (

) (1.0 eq)

Step-by-Step Procedure:

-

Salt Formation: To a stirred solution of ethylenediamine (10 mmol) in anhydrous MeOH (20 mL) at 0°C, add TMSCl (10 mmol) dropwise. Note: TMSCl reacts with MeOH to generate HCl in situ. This is more precise than bubbling gas.

-

Equilibration: Stir for 15 minutes. A white precipitate (mono-hydrochloride salt) may form.

-

Protection: Add a solution of

(10 mmol) in MeOH (10 mL) dropwise over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (ninhydrin stain).

-

Workup (Critical for Purity):

-

Concentrate the methanol under reduced pressure.

-

Wash: Dissolve residue in water. Wash with Diethyl Ether (

) to remove any Di-Boc byproduct (which is organic soluble). The Mono-Boc product remains in the aqueous phase as the salt. -

Basify: Adjust the aqueous phase to pH >12 using 4N NaOH. This liberates the free amine.[3]

-

Extract: Extract the aqueous layer with Dichloromethane (DCM) (3x).

-

Dry: Dry combined DCM layers over

and concentrate.

-

Yield: Typically 65-80% as a colorless oil.

Purity Check:

PART 6: REFERENCES

-

Ha, H. J., et al. "Selective Mono-Boc Protection of Diamines."[2][4] Synthetic Communications, 2007.[4] [4]

-

Wille, G., & Kaiser, F. "Flow-Mediated Synthesis of Monoprotected Diamines." Organic Letters, 2006.[5][6]

-

Krapcho, A. P., et al. "Mono-Boc-protection of diamines."[4] Synthetic Communications, 1990.

-

Buhimschi, A. D., et al. "Direct-to-Biology Accelerates PROTAC Synthesis." ACS Medicinal Chemistry Letters, 2022.

-

Varala, R., et al. "Iodine-catalyzed Boc-protection of amines."[6] Journal of Organic Chemistry, 2006.[6]

Sources

safety and handling precautions for tert-Butyl (2-(methylamino)cyclohexyl)carbamate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (2-(methylamino)cyclohexyl)carbamate

This guide provides a comprehensive overview of the essential for researchers, scientists, and drug development professionals. As this compound is primarily used for research and development, detailed toxicological data is often limited.[1][2][3] Therefore, this document establishes a robust safety framework by analyzing the compound's structure, referencing data from analogous chemical structures, and applying the foundational principles of laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding and foster a proactive safety culture.

Compound Profile and Hazard Assessment

A thorough understanding of a compound's properties is the cornerstone of a reliable safety protocol. While exhaustive experimental data for this specific molecule is not publicly available, its structural features—a Boc-protected amine and a secondary amine on a cyclohexane backbone—allow for an informed assessment of its potential hazards.

Physicochemical and Hazard Characteristics

The properties of tert-Butyl (2-(methylamino)cyclohexyl)carbamate necessitate careful handling. Based on data from structurally similar carbamates and alkylamines, a conservative approach to safety is warranted.[4][5][6]

| Property | Value / Anticipated Classification | Rationale & Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | - |

| Molecular Weight | 228.34 g/mol | - |

| Appearance | Likely a solid or viscous liquid | Based on similar carbamate compounds.[7][8] |

| Anticipated GHS Signal Word | Danger | Based on the corrosive potential of amine functional groups found in analogous compounds.[4][5][6][9] |

| Anticipated Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation. | The presence of amine groups suggests corrosive properties similar to other N-Boc protected diamines and alkylamines, which are known skin and eye irritants or corrosives.[4][5][6][10] Harmful effects upon ingestion and inhalation are also common for this chemical class.[7][10] |

Toxicological Rationale

The primary toxicological concern stems from the amine functionalities. Amines can be corrosive and readily react with biological tissues. The Boc (tert-butoxycarbonyl) protecting group is stable under many conditions but does not eliminate the inherent reactivity and basicity of the free secondary amine, which drives the potential for skin and eye damage.[6] General carbamate toxicity, such as acetylcholinesterase inhibition seen in pesticides, is not the primary concern for this type of Boc-protected intermediate; rather, direct chemical burns and irritation are the more probable risks.[11]

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It involves a systematic approach to mitigating risk at its source. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective. For a research chemical like tert-Butyl (2-(methylamino)cyclohexyl)carbamate, where elimination or substitution is not an option, the focus shifts to robust engineering and administrative controls.

Caption: Hierarchy of Controls applied to laboratory chemical safety.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is non-negotiable. The following procedures are designed to be self-validating systems, minimizing exposure and ensuring user safety during common laboratory manipulations.

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. Its use is mandatory at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. Due to the severe eye damage potential, a full-face shield must be worn over the goggles during any operation involving risk of splash, such as transferring solutions or preparing formulations.[12]

-

Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid skin contamination. Always wash hands thoroughly with soap and water after removing gloves.[7][12]

Experimental Protocol: Weighing and Solution Preparation

This workflow details the steps for safely weighing the solid compound and preparing a stock solution. The causality for each step is rooted in minimizing aerosolization and preventing contact.

-

Preparation:

-

Rationale: A prepared workspace prevents errors and rushed procedures.

-

Action: Designate a specific area within a certified chemical fume hood for the procedure. Ensure the sash is at the lowest practical height.[6] Assemble all necessary equipment (spatula, weigh paper/boat, vortex mixer, solvent, and waste container) inside the hood before starting.

-

-

Donning PPE:

-

Rationale: To establish a protective barrier before any potential exposure.

-

Action: Put on a lab coat, followed by safety goggles, and finally, gloves. If a significant splash risk is anticipated, add a face shield.

-

-

Weighing the Compound:

-

Rationale: To prevent inhalation of fine particulates and avoid contamination of the balance.

-

Action: Tare the analytical balance with the weigh boat inside. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid any abrupt movements that could generate dust. Close the primary container immediately after dispensing.[8]

-

-

Dissolution:

-

Rationale: Adding solvent to the solid minimizes the risk of splashing the reactive material.

-

Action: Place the weigh boat containing the compound into the vessel that will hold the final solution (e.g., a conical tube or flask). Using a pipette, slowly add the desired solvent to the vessel, rinsing the weigh boat in the process. Cap the vessel securely and mix using a vortex or stirrer until fully dissolved.

-

-

Cleanup and Doffing PPE:

-

Rationale: Proper cleanup and PPE removal prevents cross-contamination of the lab and personal spaces.

-

Action: Dispose of the weigh boat and any other contaminated disposable materials into a designated hazardous waste container located inside the fume hood. Wipe down the work surface with an appropriate solvent. Remove PPE in the reverse order it was put on (gloves first), taking care not to touch the outside of contaminated items. Wash hands immediately and thoroughly.

-

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for similar compounds to slow potential degradation.[2][6][12]

-

Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][6] This prevents reaction with atmospheric moisture and carbon dioxide, which can react with amines.

-

Location: Keep in a dedicated, well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids.[6] The storage area should be clearly labeled and secured.[4][5][6]

Emergency Preparedness and Response

A clear and practiced emergency plan is the hallmark of a trustworthy and safe laboratory environment.

First-Aid Measures for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury. Anyone working with this compound must be familiar with these procedures and the location of safety equipment.

| Exposure Route | Immediate Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [2][6][7] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. [2][6][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [4][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [4][6][7] Ingestion of a corrosive substance can cause severe damage, and vomiting can re-expose the esophagus to the chemical.[6] |

Accidental Release and Spill Management Workflow

The following decision tree outlines the logical flow for responding to a spill, prioritizing personnel safety above all else.

Caption: Emergency response workflow for a chemical spill.

Waste Disposal

All materials contaminated with tert-Butyl (2-(methylamino)cyclohexyl)carbamate, including the compound itself, empty containers, and cleanup materials, must be treated as hazardous chemical waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Regulations: Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, as outlined in guidelines such as the US EPA's 40 CFR Parts 261.3.[7]

References

- Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)

- tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | Biochemical Reagent. MedchemExpress.com.

- Material Safety Data Sheet - tert-Butylperoxy 2-ethylhexyl carbon

- SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)

- tert-Butyl (2-(methylamino)ethyl)

- tert-Butyl carbamate - SAFETY D

- SAFETY DATA SHEET - tert-Butyl carbam

- SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)

- SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)

- Safety Data Sheet - tert-Butyl ((1r,2s,5s)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)

- Material Safety Data Sheet of Tert-Butyl (2-(Methylamino)Ethyl)

- tert-Butyl methyl(2-(methylamino)ethyl)

- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)

- Carbamate Toxicity.

- tert-Butyl 4-(methylamino)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to tert-Butyl (2-(methylamino)cyclohexyl)carbamate: Synthesis, Characterization, and Application in Drug Development

This technical guide provides a comprehensive overview of tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a pivotal intermediate in modern pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the compound's discovery, detailed synthetic pathways, chemical properties, and its critical role in the production of therapeutic agents, most notably the anticoagulant Edoxaban.

Introduction: A Key Building Block in Anticoagulant Therapy

tert-Butyl (2-(methylamino)cyclohexyl)carbamate, particularly its (1R,2S,5S) stereoisomer, has emerged as a molecule of significant interest in the pharmaceutical industry. While a detailed historical account of its initial discovery remains nuanced and closely tied to industrial drug development programs, its prominence is inextricably linked to the synthesis of Edoxaban, a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1] The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, offers a stable and reliable means to selectively functionalize the diamine core of the cyclohexane ring, a common scaffold in medicinal chemistry.[2][3] This guide will elucidate the synthetic strategies and chemical intricacies that underscore the importance of this compound.

Synthesis and Stereochemistry: A Multi-step Approach

The synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a multi-step process that demands precise control over stereochemistry, a critical factor for its utility as a pharmaceutical intermediate. The most common synthetic route commences with a chiral diamine precursor.

Starting Material: (1R,2R)-(-)-1,2-Diaminocyclohexane

The synthesis typically begins with the commercially available chiral diamine, (1R,2R)-(-)-1,2-Diaminocyclohexane.[4][5] This starting material provides the foundational stereochemistry necessary for the final active pharmaceutical ingredient.

Step 1: Mono-Boc Protection

The first key transformation is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in an appropriate solvent. The reaction stoichiometry is carefully controlled to favor mono-protection.

Experimental Protocol: Mono-Boc Protection of (1R,2R)-(-)-1,2-Diaminocyclohexane

-

Dissolution: Dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the mono-Boc protected product, tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate.

Step 2: N-Methylation

The subsequent step involves the methylation of the remaining free amino group. A common and effective method for this transformation is reductive amination.

Experimental Protocol: N-Methylation via Reductive Amination

-

Imine Formation: Dissolve the mono-Boc protected diamine (1 equivalent) in a suitable solvent like methanol or dichloromethane. Add a source of formaldehyde, such as an aqueous solution or paraformaldehyde (1.1 equivalents).

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions at 0 °C.

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield tert-butyl ((1R,2R)-2-(methylamino)cyclohexyl)carbamate.

Alternatively, direct N-methylation of the Boc-protected amine can be achieved using a methylating agent like methyl iodide in the presence of a base.[6][7]

Logical Synthesis Workflow

Caption: Synthetic pathway to tert-Butyl (2-(methylamino)cyclohexyl)carbamate.

Physicochemical Characterization

The structural integrity and purity of tert-Butyl (2-(methylamino)cyclohexyl)carbamate are confirmed through various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |

| Molecular Weight | 228.33 g/mol | [8] |

| CAS Number | 1353944-65-6 | [8] |

| Appearance | White to off-white solid | |

| Stereochemistry | (1R,2S) for Edoxaban precursor | [9] |

Table 1: Physicochemical Properties

Spectroscopic Data

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of the molecule.

| Mass Spectrometry Data (Predicted) | |

| Adduct | m/z |

| [M+H]⁺ | 229.19106 |

| [M+Na]⁺ | 251.17300 |

| [M-H]⁻ | 227.17650 |

| [M+NH₄]⁺ | 246.21760 |

| [M+K]⁺ | 267.14694 |

| [M]⁺ | 228.18323 |

Table 2: Predicted Mass Spectrometry Data.[10]

Role in Drug Development: The Synthesis of Edoxaban

The primary application of tert-butyl (2-(methylamino)cyclohexyl)carbamate is as a key intermediate in the synthesis of Edoxaban, a potent and selective oral inhibitor of Factor Xa.[1] The specific stereoisomer, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl)carbamate, is often used in the synthesis.[1][9]

In the synthesis of Edoxaban, the Boc-protected diamine intermediate is coupled with another key fragment, typically an activated carboxylic acid derivative. Following the coupling reaction, the Boc protecting group is removed under acidic conditions to reveal the free amine, which is then further functionalized to complete the synthesis of the Edoxaban molecule.[11]

Edoxaban Synthesis Workflow

Caption: Role of the carbamate intermediate in Edoxaban synthesis.

Conclusion

tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a testament to the enabling power of protecting group chemistry in the synthesis of complex, stereochemically defined pharmaceutical agents. Its strategic use in the manufacturing of Edoxaban highlights the importance of robust and scalable synthetic routes for key intermediates. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights for professionals in the field of drug development and organic synthesis.

References

- Cooper, C. J., Jones, M. D., Brayshaw, S. K., Sonnex, B., Russell, M. L., Mahon, M. F., & Allan, D. R. (2011). Dalton Transactions, 40(14), 3677–3682.

-

ResearchGate. (2025). (1R,2R)-Diaminocyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.

-

PubChem. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate. Retrieved from [Link]

-

ResearchGate. (2005). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]

-

ChemBK. (2024). 1R)-trans-N-Boc-1,2-diaminocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Retrieved from [Link]

-

MD Topology. (n.d.). tert-butyl[(2E)-2-cyano-2-(methoxyimino)acetyl]carbamate. Retrieved from [Link]

-

PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

Sources

- 1. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane 98 20439-47-8 [sigmaaldrich.com]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. researchgate.net [researchgate.net]

- 8. 1353944-65-6|tert-Butyl (2-(methylamino)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. PubChemLite - Tert-butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 11. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

Methodological & Application

Mastering the Purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate via Column Chromatography: An In-Depth Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Amine Synthesis

The synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, invariably requires exacting purification strategies to isolate the target compound from a milieu of starting materials, byproducts, and other impurities. tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its structural features, namely the presence of two basic amine functionalities—one secondary and one protected as a carbamate—present a unique set of challenges for purification. This application note provides a comprehensive guide to the successful purification of tert-butyl (2-(methylamino)cyclohexyl)carbamate using column chromatography, delving into the theoretical principles that underpin the methodology and offering a detailed, field-proven protocol.

The Challenge: Chromatographing Basic Amines on Silica Gel

Column chromatography is a cornerstone of purification in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] For the purification of moderately polar compounds like Boc-protected amines, normal-phase chromatography using silica gel as the stationary phase is a common and effective choice.[3]

However, the inherent acidity of silica gel (due to surface silanol groups, Si-OH) can lead to problematic interactions with basic compounds such as amines.[4] These interactions can manifest as:

-

Peak Tailing: Strong, sometimes irreversible, adsorption of the basic amine onto the acidic stationary phase can lead to broad, tailing peaks, resulting in poor resolution and cross-contamination of fractions.[5]

-

Compound Degradation: Acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be partially or fully cleaved under acidic conditions, leading to the formation of new impurities.[4]

-

Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica gel that it fails to elute from the column, resulting in significant yield loss.

To mitigate these issues, a thoughtful approach to the selection of both the mobile phase and, in some cases, the stationary phase is paramount.

Strategic Approach to Purification

Causality of Experimental Choices: Why We Choose What We Choose

1. Stationary Phase Selection: The Power of Deactivation

Standard silica gel (SiO₂) remains the workhorse for most normal-phase separations due to its versatility and cost-effectiveness. The key to successfully using it for basic amines lies in "deactivating" the acidic silanol groups. This is most commonly achieved by incorporating a small amount of a basic modifier into the mobile phase.[4]

An alternative approach is to use an amine-functionalized silica gel. In this stationary phase, aminopropyl groups are covalently bonded to the silica surface, rendering it basic and thus more compatible with basic analytes. This can often provide excellent separation without the need for mobile phase additives.[6]

2. Mobile Phase Optimization: The Eluent System

The choice of mobile phase (eluent) is critical for achieving good separation. A typical mobile phase for flash column chromatography consists of a mixture of a non-polar "weak" solvent and a polar "strong" solvent.[7] For a compound with the polarity of tert-butyl (2-(methylamino)cyclohexyl)carbamate, common solvent systems include:

-

Hexane/Ethyl Acetate: A versatile and widely used system with a broad polarity range.

-

Dichloromethane/Methanol: A more polar system suitable for compounds that are not readily soluble in or eluted by hexane/ethyl acetate mixtures.

The Role of the Basic Modifier: As discussed, adding a small percentage (typically 0.5-2%) of a volatile tertiary amine, most commonly triethylamine (TEA) , to the mobile phase is a crucial strategy. The TEA acts as a competitive base, interacting with the acidic silanol sites on the silica gel and preventing the target amine from binding strongly.[4] This results in sharper peaks and improved recovery.

Gradient Elution: For complex mixtures containing compounds of widely differing polarities, a gradient elution is often employed. This involves starting with a less polar solvent mixture and gradually increasing its polarity over the course of the separation. This allows for the efficient elution of all components in a reasonable time frame.[8]

Preliminary Analysis: The Indispensable Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9] TLC serves as a rapid, small-scale pilot for the column separation, allowing you to:

-

Assess the separation: Determine if the desired compound can be resolved from impurities.

-

Optimize the solvent system: The ideal solvent system for flash chromatography will give the target compound a Retention Factor (Rf) of approximately 0.2-0.35 .[9] An Rf in this range ensures that the compound will move down the column at an appropriate rate, allowing for good separation without requiring an excessive volume of solvent.

-

Visualize impurities: Staining the TLC plate (e.g., with potassium permanganate or ninhydrin) can reveal non-UV active impurities.

Experimental Protocol: Purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate

This protocol is designed for the purification of a crude reaction mixture containing tert-butyl (2-(methylamino)cyclohexyl)carbamate.

Materials and Reagents

-

Crude tert-butyl (2-(methylamino)cyclohexyl)carbamate

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Triethylamine (TEA)

-

Glass chromatography column

-

Sand (acid-washed)

-

Cotton or glass wool

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Potassium permanganate stain

-

Fraction collection tubes

-

Rotary evaporator

Step-by-Step Methodology

1. TLC Analysis and Solvent System Optimization

a. Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

b. On a TLC plate, spot the crude mixture alongside any available standards of starting materials.

c. Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate with 1% TEA. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) until the desired Rf of ~0.3 is achieved for the product spot.

d. Visualize the TLC plate under UV light and then stain with potassium permanganate to visualize all components.

2. Column Preparation (Slurry Packing Method)

a. Securely clamp a glass chromatography column in a vertical position.

b. Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10]

c. Add a thin layer (~1 cm) of sand on top of the cotton plug.[10]

d. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate with 1% TEA). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

e. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

f. Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

g. Add another thin layer (~1 cm) of sand on top of the packed silica gel to protect the surface during sample and eluent addition.[10]

3. Sample Loading

a. Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively non-polar and a good solvent for many organic compounds).

b. Using a pipette, carefully apply the concentrated sample solution to the top of the silica gel bed.

c. Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

d. Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all of the sample is on the silica bed.

4. Elution and Fraction Collection

a. Carefully fill the column with the initial eluent.

b. Begin eluting the column, collecting the eluate in fractions. The size of the fractions will depend on the size of the column and the separation, but typically 10-25 mL fractions are a good starting point for a medium-sized column.

c. If using a gradient elution, systematically increase the polarity of the eluent as the separation progresses (e.g., from 10% ethyl acetate to 20%, then 30%, etc.).

5. Monitoring the Separation

a. Spot every few fractions on a TLC plate.

b. Develop and visualize the TLC plates to identify which fractions contain the pure product.

c. Combine the fractions containing the pure product.

6. Product Isolation

a. Remove the solvent from the combined pure fractions using a rotary evaporator.

b. Dry the resulting purified product under high vacuum to remove any residual solvent.

c. Obtain the mass of the purified product and calculate the yield. Characterize the product by appropriate analytical techniques (e.g., NMR, MS) to confirm its identity and purity.

Data Presentation and Key Parameters

| Parameter | Recommended Value/System | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |

| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine (TEA) | Good balance of polarity for elution; TEA deactivates acidic silica sites. |

| TLC Rf Target | 0.2 - 0.35 | Ensures optimal migration on the column for good separation.[9] |

| Gradient Profile | Step or linear gradient from 10% to 50% Ethyl Acetate in Hexane (with 1% TEA) | Efficiently elutes compounds of varying polarities. |

| Sample Loading | Concentrated solution in a minimal volume of solvent | Ensures a tight band at the start of the separation, leading to better resolution. |

Visualizing the Workflow

Caption: Workflow for the purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate.

Troubleshooting Common Issues

| Issue | Potential Cause | Solution |

| Peak Tailing | Insufficient deactivation of silica gel. | Increase the concentration of TEA in the eluent (up to 2%). Consider using an amine-functionalized silica column.[5][6] |

| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between the product and impurities. |

| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). |

| Cracked Column Bed | Improper packing or running the column dry. | Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |

Conclusion

The successful purification of tert-butyl (2-(methylamino)cyclohexyl)carbamate by column chromatography is readily achievable with a systematic and well-informed approach. By understanding the fundamental principles of the interaction between the basic analyte and the acidic stationary phase, and by employing strategies such as the addition of a basic modifier to the mobile phase, researchers can overcome the common challenges associated with purifying amines. The detailed protocol and troubleshooting guide provided in this application note serve as a robust framework for obtaining this valuable synthetic intermediate in high purity, thereby ensuring the quality and integrity of subsequent research and development efforts.

References

- Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.

-

Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

-

GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

-

Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography. Retrieved from [Link]

- column chrom

- King Group. (n.d.).

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

- Chande, A. (n.d.).

-

Microbe Notes. (2022, January 7). Chromatography- Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]

-

Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

- CYC 507 Organic Chemistry lab - LABOR

-

EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Principles and Practice of Chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques. Retrieved from [Link]

-

YouTube. (2013, August 12). Agilent Tailing Peaks GC Troubleshooting Series. Retrieved from [Link]

- Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

-

ResearchGate. (2025, March 27). How to separate different spots using column chromatography if they have been lifted in TLC using DCM because of its polarity? Retrieved from [Link]

-

YouTube. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. Retrieved from [Link]

- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.

- Journal of Emerging Technologies and Innovative Research. (2018). RESOLUTION OF THE (DL)-CIS-TRANS-2,2- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISOMERS USING CHIRAL AMINES.

-

NCBI Bookshelf. (2024, January 11). Chromatography. Retrieved from [Link]

Sources

- 1. rnlkwc.ac.in [rnlkwc.ac.in]

- 2. microbenotes.com [microbenotes.com]

- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 4. chromtech.com [chromtech.com]

- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]

- 6. biotage.com [biotage.com]

- 7. Chromatography [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. epfl.ch [epfl.ch]

Application Note: High-Efficiency Deprotection of tert-Butyl (2-(methylamino)cyclohexyl)carbamate

Abstract

This application note details the strategic deprotection of tert-Butyl (2-(methylamino)cyclohexyl)carbamate to yield N-methylcyclohexane-1,2-diamine. While acidolysis of the tert-butoxycarbonyl (Boc) group is a standard transformation, the presence of a vicinal secondary amine in this substrate introduces specific challenges regarding salt stoichiometry, hygroscopicity, and product isolation. We present two validated protocols: Method A (TFA/DCM) for rapid analytical screening and Method B (HCl/Dioxane) for preparative scale-up and solid salt isolation.

Introduction & Strategic Context

The N-methylcyclohexane-1,2-diamine scaffold is a privileged motif in medicinal chemistry and asymmetric catalysis (e.g., as a precursor for Takemoto-type organocatalysts or chiral ligands). The final step in its synthesis often involves the removal of the Boc protecting group.

Unlike simple primary amines, this substrate is a vicinal diamine . Upon deprotection, the product possesses two basic nitrogen centers (

Key Technical Challenges

-

Solubility Inversion: The protected carbamate is lipophilic; the deprotected diamine salt is highly polar and water-soluble, complicating aqueous extraction.

-

Hygroscopicity: Diamine trifluoroacetate salts are notoriously hygroscopic oils, making them difficult to weigh or store.

-

Carbamate Stability: The steric bulk of the cyclohexane ring can slightly retard the rate of acidolysis compared to linear amines.

Mechanistic Insight

Understanding the mechanism ensures the user can troubleshoot incomplete reactions. The reaction proceeds via an

Reaction Mechanism Pathway

The reaction is driven by the protonation of the carbamate carbonyl, followed by the expulsion of the tert-butyl cation.[1] The resulting carbamic acid is unstable and spontaneously decarboxylates.

Figure 1: Acid-catalyzed cleavage of the Boc group.[2][3][4][5] Note that the Rate Determining Step (RDS) is the fragmentation of the tert-butyl cation.

Method Selection Matrix

Choose the protocol based on your downstream requirements.

| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |

| Primary Use | Analytical Scale (< 50 mg), Screening | Preparative Scale (> 100 mg), Storage |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Product Form | Trifluoroacetate Salt (Often Oil/Gum) | Hydrochloride Salt (Solid Precipitate) |

| Reaction Time | 30 - 60 min | 1 - 3 hours |

| Workup | Evaporation (requires toluene azeotrope) | Filtration or Evaporation |

| Suitability | Low for biological assays (TFA cytotoxicity) | High for storage and biological use |

Experimental Protocols

Protocol A: Rapid Deprotection (TFA/DCM)

Best for: Quick NMR checks or when the product will be immediately used in a reaction insensitive to TFA.

Reagents:

-

Substrate: tert-Butyl (2-(methylamino)cyclohexyl)carbamate

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5 mL per mmol substrate).

-

Note: Ensure the starting material is fully soluble before adding acid.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 60 minutes.

-

Monitoring: Check by TLC (stain with Ninhydrin; the product will be a distinct purple/blue spot at the baseline) or LC-MS (look for Mass - 100).

-

Workup (Critical):

-

Concentrate the mixture in vacuo.

-

Azeotrope: The resulting oil contains excess TFA. Add Toluene (3x volume) and evaporate again. Repeat this 3 times. This physically entrains the TFA and helps solidify the residue.

-

-

Result: The product is the bis-trifluoroacetate salt of N-methylcyclohexane-1,2-diamine.

Protocol B: Scale-Up & Isolation (HCl/Dioxane)

Best for: Isolating a stable solid, long-term storage, or avoiding fluorinated counter-ions.

Reagents:

-

Substrate: tert-Butyl (2-(methylamino)cyclohexyl)carbamate

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)

-

Solvent: 1,4-Dioxane or Methanol (if solubility is poor)

Step-by-Step:

-

Preparation: Place the substrate (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar.

-

Solubility Check: If the substrate is an oil, it may dissolve directly in the reagent. If it is a solid, dissolve in a minimum amount of 1,4-dioxane first.

-

-

Acidolysis: Add 4.0 M HCl in Dioxane (10-20 equiv of HCl).

-

Why Excess? To ensure complete protonation of both amines and drive the equilibrium.

-

Safety: Do not seal the vessel tightly; CO2 pressure will build. Use a drying tube (CaCl2) to exclude moisture while allowing gas escape.

-

-

Precipitation: Stir at Room Temperature for 2-4 hours.

-

Visual Indicator: The product, N-methylcyclohexane-1,2-diamine dihydrochloride, is significantly less soluble in dioxane than the starting material. A white precipitate often forms.

-

-

Isolation:

-

If Solid Forms: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with dry diethyl ether (

) or MTBE. -

If No Solid: Dilute the reaction mixture with excess diethyl ether (

) to induce precipitation. Triturate (scratch the glass) to encourage crystallization.

-

-

Drying: Dry the solid under high vacuum for 12 hours.

-

Yield: Typically >90% as a white, free-flowing powder.

Post-Process: Handling the Diamine Salt

The product of these reactions is the salt form . For many applications (e.g., coupling reactions), the salt is preferred because it prevents oxidation of the free amine.

Decision Tree for Workup:

Figure 2: Workup decision tree. Isolation as the salt is recommended due to the high water solubility of the free diamine.

Free-Basing Protocol (If strictly required)

If the free base is absolutely needed (e.g., for coordination chemistry):

-

Dissolve the salt in minimal water.

-

Adjust pH to >12 using 10M NaOH.

-

Extraction: Standard EtOAc extraction often fails for small diamines. Use DCM:Isopropanol (9:1) or Chloroform for extraction. Repeat 5-6 times.

-

Dry over

and concentrate carefully (the free amine may be volatile).

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Steric hindrance of cyclohexane ring. | Increase time to 4h or warm to 35°C. |

| Sticky Gum Product | Hygroscopic salt (TFA) or occluded solvent. | Triturate with anhydrous |

| New Impurity by NMR | tert-Butyl cation trapping (rare). | Add a scavenger (e.g., triethylsilane, 2 equiv) during the acid step. |

Validation Criteria (Self-Check):

-

1H NMR: Disappearance of the singlet at

ppm (9H, Boc group). -

1H NMR: Downfield shift of the

-proton next to the amine due to protonation. -

MS: Presence of

corresponding to the diamine (Mass = 128.2 for the free base, usually observed as the parent ion).

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

Boc Deprotection Mechanism and Protocols , Common Organic Chemistry.

-

Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M). J. Pept.[7] Res.2001 , 58, 338–341.

-

Stahl, G. L.; Walter, R.; Smith, C. W. General Procedure for the Synthesis of Mono-N-acylated 1,6-Diaminohexanes. J. Org.[8] Chem.1978 , 43, 2285. (Foundational work on diamine differentiation).

Sources

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. scispace.com [scispace.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]